1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea is a compound that belongs to the class of urea derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea is not fully understood. However, it is thought to work by inhibiting certain enzymes and signaling pathways involved in cancer growth and inflammation. It may also work by modulating the immune system and reducing oxidative stress.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer growth and inflammation. Additionally, it has been found to reduce oxidative stress and modulate the immune system. These effects may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea in lab experiments is its unique properties and potential applications. Additionally, the synthesis method has been optimized to produce high yields of pure compound. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on 1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, research could focus on understanding the mechanism of action and identifying potential targets for drug development. Finally, future research could explore the use of this compound in combination with other drugs to enhance its efficacy.
Synthesis Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea involves the reaction of 4-chlorobenzylamine with 5-chloro-2-pyridyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure compound.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea has been used in various scientific research studies. It has been found to have potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-3-1-9(2-4-10)7-17-13(19)18-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKTWOWSEIWSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.